![molecular formula C13H9N3O2 B598307 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 126267-63-8](/img/structure/B598307.png)
2-(2-Nitrophenyl)imidazo[1,2-a]pyridine
Vue d'ensemble
Description
2-(2-Nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a nitrophenyl substituent at the 2-position. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse pharmacological and biological activities. The imidazo[1,2-a]pyridine scaffold is significant in medicinal chemistry due to its presence in various therapeutic agents, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic drugs .
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been synthesized and studied for their potential as covalent inhibitors . The synthesis of these compounds often involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Pharmacokinetics
A related compound, nd-09759, was found to have a maximum serum drug concentration (cmax) of 29 µg/ml and a half-life of 201 hours at a dosage of 30 mg/kg mouse body weight .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been found to exhibit significant anticancer activity in various human cancer cell lines .
Action Environment
It is known that the synthesis and stability of imidazo[1,2-a]pyridine derivatives can be influenced by various factors, including the reaction conditions and the presence of catalysts .
Analyse Biochimique
Biochemical Properties
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry . They have been used in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant antiproliferative activity against breast cancer cell lines
Molecular Mechanism
Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One efficient method includes the reaction of 2-aminopyridine with 2-nitrobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of iodine-mediated oxidative coupling between 2-aminopyridine and aromatic terminal alkynes .
Industrial Production Methods: Industrial production of this compound may utilize scalable multicomponent reactions that offer high atom economy and operational simplicity. These methods often employ environmentally benign solvents and catalysts to ensure a clean reaction profile and tolerance of various functional groups .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, particularly at the 3-position.
Cyclization: The compound can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products:
Reduction: 2-(2-Aminophenyl)imidazo[1,2-a]pyridine.
Substitution: Halogenated derivatives of this compound.
Cyclization: Fused imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
2-(2-Nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cells.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: The parent compound without the nitrophenyl substituent.
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: A similar compound with the nitrophenyl group at the 4-position.
Imidazo[1,2-a]pyrazine: A related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness: 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential as a pharmacologically active compound .
Propriétés
IUPAC Name |
2-(2-nitrophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-6-2-1-5-10(12)11-9-15-8-4-3-7-13(15)14-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBSXWZAGZBRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732647 | |
| Record name | 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126267-63-8 | |
| Record name | 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: What are the key structural features of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine and its derivatives that enable their unique reactivity?
A: The presence of the nitro group on the phenyl ring, adjacent to the imidazo[1,2-a]pyridine moiety, is crucial. This arrangement enables intramolecular cyclization reactions under specific conditions. For instance, reductive cyclization with triethyl phosphite leads to the formation of novel indolic structures. [, ] This reactivity stems from the ability of the nitro group to participate in reductive transformations and form new carbon-nitrogen bonds.
Q2: How does the reaction with triethyl phosphite differ in this compound compared to similar systems?
A: In this compound, the reductive cyclization with triethyl phosphite preferentially leads to carbon insertion at a specific site, rather than reacting with the nitrogen at the 1-position of the imidazole ring. [] This regioselectivity is noteworthy and suggests a unique reaction pathway dictated by the specific arrangement of the nitrophenyl and imidazo[1,2-a]pyridine units.
Q3: Beyond reductive cyclization, what other transformations can this compound derivatives undergo?
A: Derivatives like 2-(2-azidophenyl)imidazo[1,2-a]pyridines can undergo both thermolysis and photolysis. [] These processes generate a diverse range of heterocyclic structures, including indoles, cinnolines, and benzofurans. This highlights the versatility of these compounds as building blocks in the synthesis of diverse and complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

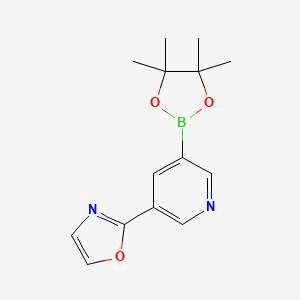
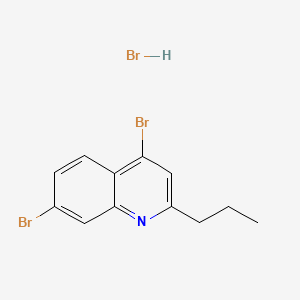

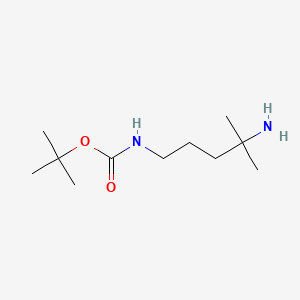
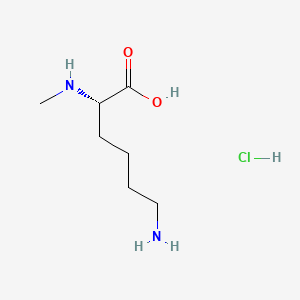


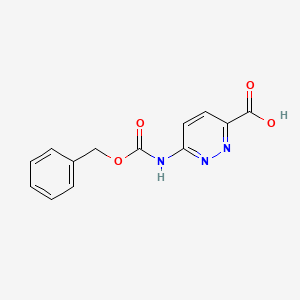
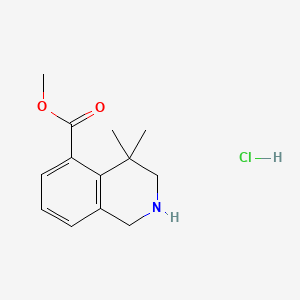
![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)
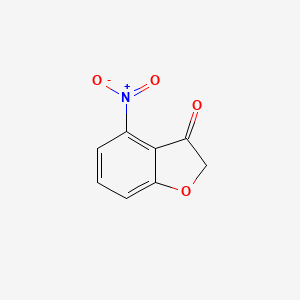

![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)
